2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one
Description
Properties
IUPAC Name |
2-[[1-(2,3-dihydro-1,4-benzodioxin-6-ylsulfonyl)azetidin-3-yl]methyl]-6-pyridin-4-ylpyridazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H20N4O5S/c26-21-4-2-18(16-5-7-22-8-6-16)23-25(21)14-15-12-24(13-15)31(27,28)17-1-3-19-20(11-17)30-10-9-29-19/h1-8,11,15H,9-10,12-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSGMMGUYOMMAJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)S(=O)(=O)N3CC(C3)CN4C(=O)C=CC(=N4)C5=CC=NC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H20N4O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one represents a novel class of organic compounds that have garnered attention for their potential therapeutic applications. This article delves into the biological activity of this compound, particularly focusing on its enzyme inhibitory properties and implications for treating conditions such as Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD).
Synthesis Overview
The synthesis of this compound involves several key steps, including the formation of various intermediates. The initial step typically involves the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with sulfonyl chlorides to yield sulfonamide derivatives. These derivatives are then coupled with azetidine and pyridine moieties to create the final product.
Enzyme Inhibition Studies
Recent studies have focused on evaluating the enzyme inhibitory potential of the synthesized compounds derived from 2,3-dihydro-1,4-benzodioxin . The primary enzymes targeted include:
- α-glucosidase : This enzyme plays a crucial role in carbohydrate metabolism and is a common target for anti-diabetic drugs.
- Acetylcholinesterase : Inhibitors of this enzyme are explored for their potential in treating Alzheimer's disease.
Findings
-
α-glucosidase Inhibition :
- Compounds derived from 2-{[1-(2,3-Dihydro-1,4-benzodioxine-6-sulfonyl)azetidin-3-yl]methyl}-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one demonstrated weak to moderate inhibitory activities against α-glucosidase.
- Notably, some derivatives exhibited IC50 values ranging from 81.12 µM to 86.31 µM, compared to acarbose (IC50 = 37.38 µM), indicating potential as therapeutic agents for T2DM .
-
Acetylcholinesterase Inhibition :
- While specific data on acetylcholinesterase inhibition for this compound is less documented, related compounds in the benzodioxane class have shown promising results in inhibiting this enzyme, suggesting potential cognitive benefits.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of these compounds in vivo:
- Study on Diabetic Models :
- Neuroprotective Effects :
Structure-Activity Relationship (SAR)
The biological activity of these compounds appears to be influenced by their structural components:
| Component | Influence on Activity |
|---|---|
| Sulfonamide Group | Essential for enzyme binding and inhibition |
| Dihydropyridazine Core | Contributes to overall stability and potency |
| Pyridine Ring | Enhances lipophilicity and cellular uptake |
Scientific Research Applications
Biological Activities
Research indicates that derivatives of 2,3-dihydro-1,4-benzodioxane exhibit a range of biological activities:
Enzyme Inhibition
Studies have shown that compounds derived from 2,3-dihydro-1,4-benzodioxine possess inhibitory effects on enzymes such as α-glucosidase and acetylcholinesterase. These enzymes are crucial in the management of Type 2 Diabetes Mellitus (T2DM) and Alzheimer's Disease (AD), respectively. The inhibition of these enzymes suggests potential applications in treating these conditions .
Anti-inflammatory and Anticancer Properties
Several studies have highlighted the anti-inflammatory and anticancer activities of benzodioxane derivatives. For example, certain analogs have demonstrated hepatoprotective and antioxidant properties, making them candidates for further investigation in cancer therapy and inflammatory diseases .
Neuromodulation
Recent findings suggest that derivatives may interact with the endocannabinoid system, specifically as selective agonists for CB2 receptors. This interaction could lead to therapeutic applications in pain management and other conditions without psychotropic effects .
Case Study 1: Antidiabetic Activity
A study explored the enzyme inhibitory potential of newly synthesized sulfonamides derived from 2,3-dihydrobenzo[1,4]dioxin against α-glucosidase. The results indicated that specific derivatives showed significant inhibition compared to standard drugs used for T2DM management .
Case Study 2: Anticancer Activity
Research conducted on benzodioxane derivatives demonstrated notable cytotoxic effects against various cancer cell lines. The structure-activity relationship studies indicated that modifications at specific positions on the benzodioxane ring enhanced anticancer activity .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Structural and Physicochemical Comparison
Key Findings:
Benzodioxine Derivatives: The target compound and ’s analog share the benzodioxine moiety, which enhances aromatic stacking and metabolic stability. However, the target’s sulfonyl-azetidine side chain may improve target specificity compared to ’s dimethylaminophenyl group . ’s pyridazine-thiol derivative lacks the azetidine-sulfonyl group but highlights the versatility of benzodioxine in scaffold diversification .
However, ’s trifluoromethylpyridine substituent introduces hydrophobicity absent in the target’s pyridin-4-yl group .
Pyridazinone vs. Pyridazine/Pyridine Cores: The target’s dihydropyridazinone core differs from ’s pyridine and ’s pyridazine. Pyridazinones are associated with kinase inhibition, suggesting unexplored therapeutic avenues for the target compound .
Sulfonamide Functionality :
- The sulfonyl group in the target compound is absent in –3. Sulfonamides are common in protease inhibitors (e.g., carbonic anhydrase), implying possible enzyme-targeted activity .
Q & A
Q. What methodologies address challenges in synthesizing enantiomerically pure forms of this compound?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
